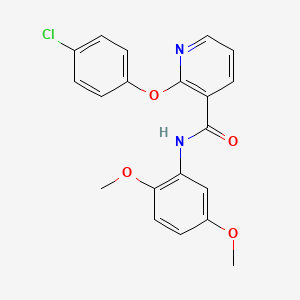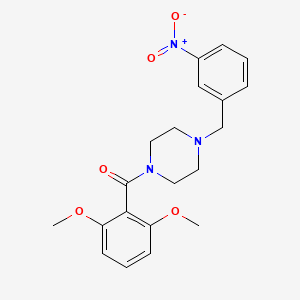
1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine
説明
1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine, also known as BMBP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMBP belongs to the class of piperazine derivatives and is known to exhibit promising pharmacological properties.
作用機序
The mechanism of action of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce the expression of various cancer cell markers, such as cyclin D1 and COX-2.
実験室実験の利点と制限
One of the major advantages of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine is its potent inhibitory activity against cancer cells and its potential therapeutic applications. However, the synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain a high yield of the desired product. Moreover, the bioavailability and pharmacokinetics of this compound are not well understood, which may limit its clinical translation.
将来の方向性
There are several future directions for the research on 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine. Firstly, further studies are needed to investigate the pharmacokinetics and bioavailability of this compound to determine its potential clinical applications. Secondly, the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound need to be elucidated. Thirdly, the potential synergistic effects of this compound with other anticancer agents need to be investigated. Finally, the development of novel analogs of this compound with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent inhibitory activity against cancer cells and potential therapeutic applications. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions. This compound has been extensively studied for its anti-inflammatory, analgesic, and neuroprotective effects. Further research is needed to investigate the pharmacokinetics and bioavailability of this compound and to elucidate its molecular mechanisms of action. The development of novel analogs of this compound may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
科学的研究の応用
1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its anti-inflammatory and analgesic properties. Moreover, this compound has been reported to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-18-7-3-5-16(13-18)19(23)22-10-8-21(9-11-22)14-15-4-2-6-17(20)12-15/h2-7,12-13H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHTYUBADMHKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3479168.png)
![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B3479173.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3479179.png)
![4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3479187.png)
![3-ethyl-2-(ethylimino)-5-{[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B3479198.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3479201.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B3479207.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3479212.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3479226.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3479240.png)


![8,8,10,10-tetramethyl-2-(phenoxymethyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3479266.png)
